5-(2,6-Bis(4carboxyphenyl)pyridin-4-yl)isophthalic acid
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Overview
Description
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid is a complex organic compound with the molecular formula C27H17NO8 and a molecular weight of 483.43 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with carboxyphenyl groups and an isophthalic acid moiety. It is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Preparation Methods
The synthesis of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution with carboxyphenyl groups: The pyridine ring is then substituted with carboxyphenyl groups through electrophilic aromatic substitution reactions.
Introduction of the isophthalic acid moiety: Finally, the isophthalic acid moiety is introduced through a series of condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid involves its ability to form stable complexes with metal ions through coordination bonds . The carboxylate groups and the nitrogen atom in the pyridine ring act as coordination sites, allowing the compound to bind to metal ions and form extended network structures . These interactions are crucial for its applications in MOFs and COFs .
Comparison with Similar Compounds
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid can be compared with other similar compounds, such as:
5-(Pyridin-4-yl)isophthalic acid: This compound has a similar structure but lacks the carboxyphenyl groups, making it less versatile in forming extended network structures.
1,3-Benzenedicarboxylic acid:
The uniqueness of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid lies in its ability to form stable and versatile coordination complexes, making it highly valuable in the synthesis of advanced materials .
Properties
Molecular Formula |
C27H17NO8 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
5-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H17NO8/c29-24(30)16-5-1-14(2-6-16)22-12-19(18-9-20(26(33)34)11-21(10-18)27(35)36)13-23(28-22)15-3-7-17(8-4-15)25(31)32/h1-13H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI Key |
YTTBBSGJDLKVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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